N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C27H28N6OS and a molecular weight of 484.628 g/mol This compound is known for its unique chemical structure, which includes a triazole ring, a diethylamino group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the diethylamino group and the sulfanyl group. The final step involves the condensation of the intermediate compounds to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the yield .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound also shares structural similarities but has different substituents, affecting its reactivity and applications.
The uniqueness of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C27H28N6O2S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-32(4-2)23-16-15-21(24(34)17-23)18-28-29-25(35)19-36-27-31-30-26(20-11-7-5-8-12-20)33(27)22-13-9-6-10-14-22/h5-18,34H,3-4,19H2,1-2H3,(H,29,35)/b28-18+ |
InChI Key |
ZNOBGLPFQARKLL-MTDXEUNCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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